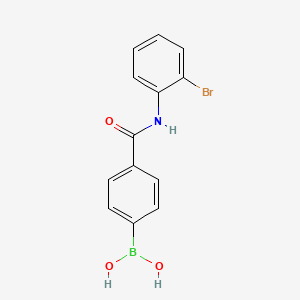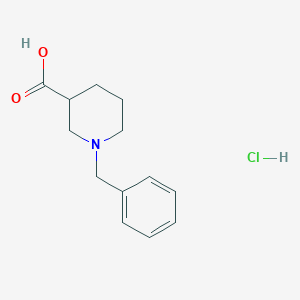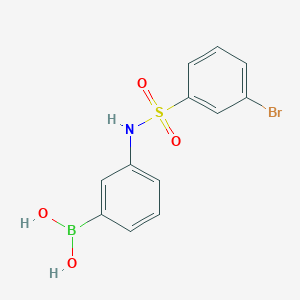
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid
Descripción general
Descripción
“(3-(3-Bromophenylsulfonamido)phenyl)boronic acid” is a chemical compound with the empirical formula C12H11BBrNO4S and a molecular weight of 356.00 . It is a solid substance .
Molecular Structure Analysis
The linear formula of this compound is C12H11BBrNO4S . The InChI key is AJQSIDSDMAZIHA-UHFFFAOYSA-N . The SMILES string is OB(C1=CC(NS(=O)(C2=CC=CC(Br)=C2)=O)=CC=C1)O .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Boronic acids, including derivatives like “(3-(3-Bromophenylsulfonamido)phenyl)boronic acid,” are significant in the realm of drug discovery, particularly as inhibitors for various enzymes. For example, boronic acid derivatives have been explored for their potential as carbonic anhydrase inhibitors, showcasing their utility in treating conditions such as edema, glaucoma, seizures, obesity, cancer, and infectious diseases. Their unique inhibition mechanisms, derived from structure-based drug design approaches, highlight the versatility of boronic acids in therapeutic applications (Supuran, 2017). Furthermore, bortezomib, a boronic acid-based drug, emphasizes the clinical relevance of boronic acids in treating multiple myeloma and lymphoma by selectively inhibiting proteasome activity (Tobinai, 2007).
Biomedical Applications
The unique characteristics of boronic acids facilitate their use in biomedical applications, including drug delivery systems. pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules employing boronic acid functionalities can be tailored for targeted drug release. These systems are designed to respond to specific biological stimuli, such as changes in pH or sugar levels, enabling controlled release of therapeutics in response to the body's metabolic state (Sato et al., 2011).
Material Science
In material science, boronic acids and their derivatives are utilized for the fabrication and modification of photocatalysts, highlighting their potential in environmental and industrial applications. The modification strategies to enhance the photocatalytic performance of materials like (BiO)2CO3 demonstrate the utility of boronic acid functionalities in improving visible light-driven photocatalytic activities (Ni et al., 2016).
Environmental Science
Boronic acid derivatives also find applications in environmental science, particularly in the degradation of pollutants. Studies on microbial degradation of polyfluoroalkyl chemicals, where boronic acids may play a role in the breakdown or detection of environmental contaminants, underline the importance of these compounds in addressing pollution (Liu & Avendaño, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[3-[(3-bromophenyl)sulfonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BBrNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQSIDSDMAZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BBrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657160 | |
| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Bromophenylsulfonamido)phenyl)boronic acid | |
CAS RN |
913835-31-1 | |
| Record name | B-[3-[[(3-Bromophenyl)sulfonyl]amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Bromobenzene-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
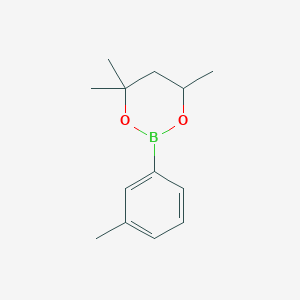
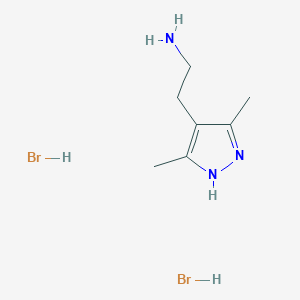
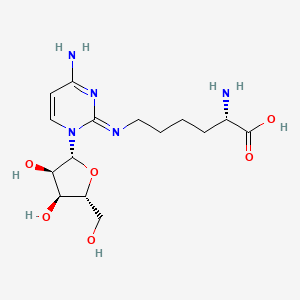
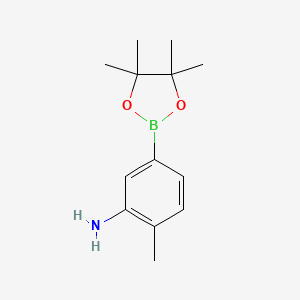
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

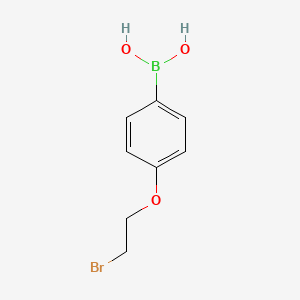
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
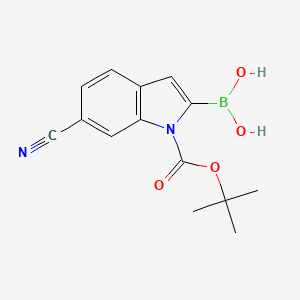
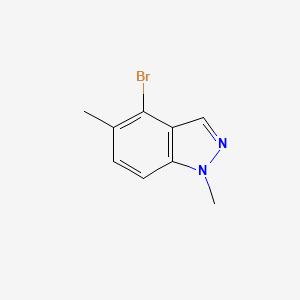
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
